molecular formula C10H16O B14520456 3-Cyclohexylidenebutan-2-one CAS No. 62614-92-0

3-Cyclohexylidenebutan-2-one

Cat. No.: B14520456
CAS No.: 62614-92-0
M. Wt: 152.23 g/mol
InChI Key: NJVNEJSBBVXLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclohexylidenebutan-2-one is an alicyclic ketone featuring a cyclohexylidene moiety fused to a butan-2-one backbone. Its bicyclic structure introduces unique steric and electronic properties, distinguishing it from simpler cyclic ketones like cyclohexanone or acyclic analogs.

Properties

CAS No.

62614-92-0

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3-cyclohexylidenebutan-2-one

InChI

InChI=1S/C10H16O/c1-8(9(2)11)10-6-4-3-5-7-10/h3-7H2,1-2H3

InChI Key

NJVNEJSBBVXLKX-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CCCCC1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylidenebutan-2-one typically involves the condensation of cyclohexanone with butanone under acidic or basic conditions. One common method includes the use of a strong acid catalyst like sulfuric acid to facilitate the aldol condensation reaction. The reaction mixture is heated to promote the formation of the desired product, followed by purification through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as boron trifluoride etherate can enhance the reaction efficiency. The final product is typically purified using advanced techniques like column chromatography or high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexylidenebutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into cyclohexylbutanol.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Cyclohexylidenebutanoic acid.

    Reduction: Cyclohexylbutanol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemistry: 3-Cyclohexylidenebutan-2-one is used as an intermediate in organic synthesis, particularly in the formation of complex cyclic structures. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its unique structure allows it to interact with specific biological targets, making it useful in drug discovery and development.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in polymer synthesis and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Cyclohexylidenebutan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclohexylidene group can form stable interactions with hydrophobic pockets in proteins, while the butanone moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Cyclohexanone: A six-membered cyclic ketone with a planar carbonyl group. Its reactivity is dominated by ketone-specific reactions, such as nucleophilic additions and condensations. The absence of additional substituents reduces steric hindrance compared to 3-cyclohexylidenebutan-2-one .
  • 3-Cyclohexene-1-carboxaldehyde : Contains a cyclohexene ring and an aldehyde group. The conjugated diene system in the cyclohexene ring enhances electrophilicity at the aldehyde, contrasting with the ketone functionality in the target compound .
  • 1,4-Cyclohexanedione : A diketone with two carbonyl groups, enabling dual reactivity sites. The rigidity of the cyclohexane ring in this compound contrasts with the fused bicyclic system of this compound .

Physical and Chemical Properties

The following table summarizes key properties of related compounds, with inferred trends for this compound:

Compound Dipole Moment (D) Solubility (g/100g H₂O) Boiling Point (°C) Notes
Cyclohexanone 2.87 20 (40°C), 16.1 (20°C) 155–156 High polarity due to ketone group
Cyclohexanol 1.86 (25°C) 3.6 (20°C) 161 Hydrogen bonding enhances solubility
3-Cyclohexene-1-carboxaldehyde N/A Limited water solubility ~170 (estimated) Aldehyde group increases reactivity
This compound (Inferred) ~3.0–3.5 <5 (20°C) 180–190 Steric bulk reduces solubility; dipole moment similar to cyclohexanone

Key Observations :

  • The cyclohexylidene group in this compound likely reduces solubility in polar solvents compared to cyclohexanone due to increased hydrophobicity.
  • The dipole moment is expected to align with cyclohexanone (~2.87–3.5 D), as the ketone group dominates polarity.
  • Boiling points may rise relative to cyclohexanone due to higher molecular weight and rigidity .

Recommendations :

  • Consult specialized databases (e.g., PubChem, Reaxys) for precise physicochemical data.
  • Investigate steric effects on reactivity through kinetic studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.